molecular formula C7H16Cl2N2 B2857311 {2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride CAS No. 2193067-43-3

{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride

Cat. No.: B2857311
CAS No.: 2193067-43-3
M. Wt: 199.12
InChI Key: OVPVUVVSQXFSEK-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₁₆Cl₂N₂ CAS: Not explicitly listed in the evidence, but suppliers like Changzhou Yonghe Fine Chemical Co., Ltd. () and Enamine Ltd. () list it under identifiers such as MDL: EN300-1698415. Structure: Features a bicyclo[2.1.1]hexane scaffold with a methyl group on the nitrogen atom (2-aza) and a methanamine substituent at position 1, forming a dihydrochloride salt.

Properties

IUPAC Name

(2-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-7(9,3-6)5-8;;/h6H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPVUVVSQXFSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1(C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193067-43-3
Record name {2-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride
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Biological Activity

{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride is a bicyclic amine with significant potential in medicinal chemistry and organic synthesis. Its unique bicyclic structure, characterized by the incorporation of nitrogen within the ring system, allows for diverse biological interactions, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C7H16Cl2N2
  • Molecular Weight : 171.17 g/mol
  • IUPAC Name : (2-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine dihydrochloride
  • Canonical SMILES : CN1CC2CC1(C2)CN.Cl.Cl

The compound exhibits a rigid structure due to its bicyclic framework, which enhances its stability and potential for specific interactions with biological targets.

Research indicates that {2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural characteristics suggest that it could modulate receptor activity, influencing various physiological processes such as mood regulation and cognitive function.

Antimicrobial Activity

Studies have shown promising antibacterial properties of compounds related to this bicyclic amine structure. For example, derivatives have demonstrated significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) reported as low as 0.03125 μg/mL in some cases .

Neuropharmacological Effects

The compound's potential in treating neurological disorders is notable. Research has indicated that similar bicyclic amines can exhibit anxiolytic and antidepressant effects by selectively targeting serotonin receptors, particularly the 5-HT2C receptor . This selectivity is crucial for minimizing side effects typically associated with broader-spectrum psychotropic drugs.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of bicyclic amines demonstrated that compounds structurally related to {2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The lead compound exhibited an MIC range of <0.03125–0.25 μg/mL against resistant strains, highlighting its therapeutic potential in treating infections caused by resistant bacteria .

Case Study 2: Neuropharmacological Assessment

In a preclinical study assessing the effects of similar compounds on anxiety-like behaviors in rodent models, it was found that certain bicyclic amines significantly reduced anxiety levels without the sedative effects commonly seen with traditional anxiolytics. This suggests a favorable side effect profile for potential therapeutic applications in anxiety disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Differences
2-Methyl-2-azabicyclo[2.1.1]hexaneStructureLacks the methanamine group, affecting reactivity
1-Methyl-2-azabicyclo[2.1.1]hexaneStructureDifferent methyl substitution pattern may influence pharmacokinetics
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochlorideStructureContains an ester group that alters solubility

The unique combination of functional groups in {2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine enhances its reactivity and interaction with biological targets compared to similar compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences, molecular formulas, and applications of related bicyclic amines (see –9):

Compound Name Molecular Formula CAS/Identifier Key Structural Features Properties/Applications
{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride (Target) C₇H₁₆Cl₂N₂ MDL: EN300-1698417 Bicyclo[2.1.1]hexane, 2-methyl-2-aza, 1-methanamine dihydrochloride Likely used in drug discovery for its rigid amine scaffold and solubility .
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride Not provided 2060007-65-8 Bicyclo[2.1.1]hexane, 2-oxa (oxygen bridge), 4-methyl, 1-methanamine hydrochloride Oxabicyclo systems may alter polarity and hydrogen-bonding capacity compared to aza analogs .
2-Azabicyclo[2.1.1]hexan-1-ylmethanol Hydrochloride Not provided 1250996-81-6 Bicyclo[2.1.1]hexane, 2-aza, 1-methanol hydrochloride Hydroxymethyl substituent could enhance hydrophilicity or serve as a synthetic intermediate .
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid Hydrochloride C₇H₁₂ClNO₂ 637740-18-2 Bicyclo[2.1.1]hexane, 2-aza, 1-acetic acid hydrochloride Carboxylic acid functionality enables conjugation or salt formation in drug design .
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine Dihydrochloride C₉H₁₈N₂ CID 84650078 Larger bicyclo[2.2.2]octane scaffold, 2-methyl-2-aza, 6-methanamine dihydrochloride Increased ring size reduces strain, potentially improving metabolic stability .
({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine Dihydrochloride Not provided Available via Hölzel () Bicyclo[2.1.1]hexane, 2-aza, 1-(dimethylaminomethyl) dihydrochloride Tertiary amine group may enhance membrane permeability for CNS-targeting compounds .

Key Structural Differences

  • Substituent Variations: Methanamine (primary amine) vs. methanol (hydroxyl) or acetic acid (carboxylic acid) groups alter solubility, reactivity, and target interactions .
  • Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives, critical for bioavailability .

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